Bromophenyl vs Chlorophenyl Cytotoxicity
In a comparative study of imidazo[1,2-a]pyridine-2-carbohydrazide derivatives, the 4-bromophenyl analog (7d) exhibited significantly higher cytotoxic potency than the corresponding 4-chlorophenyl analog (7c) against MCF-7 and HT-29 cancer cell lines. The bromine-substituted compound showed IC50 values of 22.6 µM (MCF-7) and 13.4 µM (HT-29), whereas the chlorine-substituted analog displayed IC50 values of 64.8 µM and 85.4 µM, respectively [1].
| Evidence Dimension | Cytotoxic activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 22.6 µM (MCF-7) and 13.4 µM (HT-29) |
| Comparator Or Baseline | 4-chlorophenyl analog (7c): IC50 = 64.8 µM (MCF-7) and 85.4 µM (HT-29) |
| Quantified Difference | 2.9-fold improvement in MCF-7 cells; 6.4-fold improvement in HT-29 cells |
| Conditions | MTT assay; human breast cancer (MCF-7) and colon cancer (HT-29) cell lines |
Why This Matters
This data demonstrates that the 4-bromophenyl substituent confers a substantial and quantifiable advantage in cytotoxic potency over the 4-chlorophenyl analog, justifying the selection of the bromo-derivative for anticancer lead optimization programs.
- [1] Firouzi, M., Haghighijoo, Z., Eskandari, M., et al. (2024). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. BMC Chemistry, 18, 6. https://doi.org/10.1186/s13065-023-01073-3 View Source
